Bienvenue dans la boutique en ligne BenchChem!

AZD3676

Alzheimer's disease PET imaging target occupancy

AZD3676 is the only dual 5-HT1A/5-HT1B antagonist with published in vivo dual-occupancy PET data across both receptors in the same subject. Unlike combining selective antagonists—which introduces pharmacokinetic mismatches and DDI risks—this single oral molecule delivers predictable dual-target pharmacology, sub-nanomolar human Ki (5-HT1A: 0.16 nM; 5-HT1B: 2.3 nM), validated BBB penetration, and matched human/monkey receptor binding. Ideal for translational CNS occupancy studies in Alzheimer's disease models.

Molecular Formula C22H26N4O2
Molecular Weight 378.5 g/mol
CAS No. 1259929-13-9
Cat. No. B605757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3676
CAS1259929-13-9
SynonymsAZD3676;  AZD-3676;  AZD 3676
Molecular FormulaC22H26N4O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)N3CCN(CC3)CCC4=CC=CC=N4
InChIInChI=1S/C22H26N4O2/c1-24(2)22(27)20-16-17-6-5-8-19(21(17)28-20)26-14-12-25(13-15-26)11-9-18-7-3-4-10-23-18/h3-8,10,16H,9,11-15H2,1-2H3
InChIKeyMKTRMPIBOZYXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD3676 (CAS 1259929-13-9): A Dual 5-HT1A/5-HT1B Antagonist with PET-Confirmed CNS Target Engagement


AZD3676 [N,N-dimethyl-7-(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-carboxamide] is a combined serotonin 5-HT1A and 5-HT1B receptor antagonist developed for the treatment of cognitive impairment in Alzheimer's disease [1]. It exhibits sub-nanomolar affinity at the 5-HT1A receptor (monkey Ki = 0.13 nM; human Ki = 0.16 nM) and low-nanomolar affinity at the 5-HT1B receptor (monkey Ki = 2.4 nM; human Ki = 2.3 nM) [1]. Preclinical characterization integrating in vitro binding, rodent behavioral pharmacology, and PET imaging in nonhuman primates confirmed dose-dependent dual-target occupancy in the brain, oral activity, and blood-brain barrier penetration [1].

Why 5-HT1A-Selective or Single-Target Antagonists Cannot Substitute for AZD3676 in Cognitive Impairment Research


AZD3676 was specifically designed under the hypothesis that simultaneous antagonism at both 5-HT1A and 5-HT1B receptors provides more efficacious cognitive enhancement than selective blockade of either receptor alone [1]. In PET imaging studies in nonhuman primates, AZD3676 demonstrated dose-dependent, equally high in vivo occupancy at both receptor subtypes—a property that cannot be replicated by 5-HT1A-selective antagonists such as lecozotan or WAY-100635, nor by 5-HT1B-selective tool compounds [1][2]. Furthermore, the in vivo balance of 5-HT1A/5-HT1B engagement was not predictable from in vitro affinity estimates, which showed >10-fold selectivity for 5-HT1A, underscoring that simple in vitro potency comparisons are insufficient to guide compound selection for translational CNS studies [1].

Quantitative Comparative Evidence for AZD3676: Head-to-Head and Cross-Study Differentiation Data


Dual 5-HT1A/5-HT1B Target Engagement Confirmed In Vivo by PET vs. Single-Target 5-HT1A Antagonists

AZD3676 is the only compound developed for Alzheimer's-related cognitive impairment for which dose-dependent, dual-target occupancy at both 5-HT1A and 5-HT1B receptors has been confirmed by PET imaging in nonhuman primates. In contrast, lecozotan—a 5-HT1A-selective silent antagonist also developed for Alzheimer's disease—binds only to 5-HT1A receptors, with a maximum observed receptor occupancy of 50–60% at a single 5 mg dose in elderly/AD patients and no engagement of 5-HT1B receptors [1][2]. AZD3676 PET studies used receptor-selective radioligands [11C]WAY100635 (5-HT1A) and [11C]AZ10419369 (5-HT1B) to independently confirm occupancy at both targets in the monkey brain, showing similar in vivo affinity at both receptors [1].

Alzheimer's disease PET imaging target occupancy 5-HT1A/5-HT1B dual antagonism CNS drug development

5-HT1A Receptor Binding Affinity: ~35-Fold Higher Potency vs. the Clinical-Stage Comparator Lecozotan

AZD3676 exhibits a Ki of 0.13 nM at the monkey 5-HT1A receptor and 0.16 nM at the human 5-HT1A receptor [1]. This represents approximately 28- to 35-fold higher affinity compared to lecozotan (SRA-333), which has a reported Ki of 4.5 nM for the cloned human 5-HT1A receptor . The affinity advantage is even larger (~346-fold) when compared to the non-selective 5-HT1A/5-HT1B antagonist pindolol (5-HT1A Ki = 8.9 nM) .

5-HT1A receptor binding affinity Ki Alzheimer's disease receptor pharmacology

In Vivo vs. In Vitro Selectivity Discordance: Balanced Brain Occupancy Despite >10-Fold In Vitro 5-HT1A Preference

A critical and unusual pharmacological property of AZD3676 is the discordance between its in vitro selectivity profile and its in vivo occupancy pattern. In vitro competitive binding in monkey brain homogenates showed >10-fold selectivity for 5-HT1A (Ki = 0.13 nM) versus 5-HT1B (Ki = 2.4 nM); however, PET imaging in the same species revealed equally high in vivo affinity at both receptors, with dose-dependent and similar occupancy at 5-HT1A and 5-HT1B [1]. This phenomenon was explicitly noted by the authors as 'not predicted from corresponding estimates obtained in vitro' [1]. In contrast, GSK588045—a pan 5-HT1A/1B/1D antagonist developed for depression—showed 5-HT1A occupancy with an EC50 of 6.99–7.80 ng/mL in cynomolgus monkeys but did not report comparable dual-occupancy balance [2].

PET occupancy in vitro-in vivo correlation 5-HT1A/5-HT1B CNS drug development target engagement

Blood-Brain Barrier Penetration and Oral Bioavailability Confirmed by Integrated PET and Behavioral Pharmacology

AZD3676 is characterized as an orally active compound with blood-brain barrier (BBB) permeability . Unlike many CNS-penetrant tool compounds that require parenteral administration, AZD3676's oral bioavailability was demonstrated through behavioral pharmacology studies in rodents showing efficacy in learning and memory models, combined with PET confirmation of brain target engagement in nonhuman primates [1]. In comparison, the widely used 5-HT1A antagonist tool compound WAY-100635 has limited oral bioavailability and is primarily used via systemic injection in preclinical studies, restricting its utility in chronic dosing paradigms [2].

blood-brain barrier oral bioavailability CNS penetration PET imaging behavioral pharmacology

Species-Conserved Binding Affinity Across Human and Nonhuman Primate Receptors Supports Translational Validity

AZD3676 demonstrates highly conserved binding affinity across human and cynomolgus monkey 5-HT1A and 5-HT1B receptors. Human 5-HT1A Ki = 0.16 nM vs. monkey 5-HT1A Ki = 0.13 nM; human 5-HT1B Ki = 2.3 nM vs. monkey 5-HT1B Ki = 2.4 nM [1]. This near-identical cross-species affinity is not universally observed among 5-HT receptor ligands. For example, the 5-HT1B antagonist NAS-181 shows 13-fold selectivity differences between rat and bovine 5-HT1B receptors (Ki = 47 nM vs. 630 nM) , highlighting that species-concordant pharmacology is a distinct and valuable property for translational research programs.

species translation receptor binding human-relevant pharmacology nonhuman primate drug development

Concentration-Dependent Plasma Protein Binding with Characterized Human Free Fraction for Dose Translation

The plasma protein binding of AZD3676 was experimentally determined to be concentration-dependent across all species tested. The unbound fraction in plasma (fu, plasma) ranged from 0.052 to 0.20 for cynomolgus monkeys and 0.013 to 0.077 for humans at the concentrations studied [1]. This quantitative free fraction data enables estimation of the therapeutically relevant unbound brain concentration—a critical parameter for CNS drug development. Many early-stage or tool compounds lack such characterized protein binding across relevant species, limiting the ability to perform rigorous pharmacokinetic-pharmacodynamic (PK-PD) modeling for dose selection.

plasma protein binding free fraction pharmacokinetics CNS drug dose prediction

Optimal Research and Procurement Application Scenarios for AZD3676 Based on Quantitative Differentiation Evidence


Preclinical PET Occupancy Studies Requiring Dual 5-HT1A/5-HT1B Target Engagement Readout

AZD3676 is uniquely suited for PET imaging studies in nonhuman primates aimed at quantifying simultaneous 5-HT1A and 5-HT1B receptor occupancy, as demonstrated by Varnäs et al. (2016) using [11C]WAY100635 and [11C]AZ10419369 [1]. No other compound has published dual-occupancy PET data for both receptors in the same subject. This enables dose-occupancy modeling to predict the plasma exposure required for dual target engagement in human clinical studies, directly supporting CNS drug development programs pursuing combined 5-HT1A/5-HT1B antagonism.

Rodent Behavioral Pharmacology Investigating Combined 5-HT1A/5-HT1B Mechanisms in Learning and Memory

AZD3676's oral bioavailability and efficacy in rodent models of learning and memory [1] make it the compound of choice for chronic oral dosing studies exploring the cognitive effects of dual 5-HT1A/5-HT1B antagonism. Unlike combining a selective 5-HT1A antagonist (e.g., WAY-100635 or NAD-299) with a selective 5-HT1B antagonist (e.g., NAS-181), which introduces pharmacokinetic mismatches and potential drug-drug interactions, AZD3676 provides a single-molecule solution with predictable, integrated pharmacology.

In Vitro Receptor Pharmacology Requiring Human-Relevant Binding Affinity with Cross-Species Translation Data

For in vitro binding and functional assays where translational validity is paramount, AZD3676 offers the significant advantage of characterized binding affinities at both human and nonhuman primate receptors with <2-fold variation [1]. This property, combined with published plasma protein binding data in both species [1], makes AZD3676 the most fully characterized dual 5-HT1A/5-HT1B antagonist for experiments where data are intended to inform human dose predictions via PK-PD modeling.

Mechanistic Studies on In Vitro-to-In Vivo Selectivity Discordance in CNS Multi-Target Drugs

AZD3676 serves as a paradigmatic tool compound for investigating the phenomenon of in vitro-in vivo selectivity discordance—where >10-fold in vitro 5-HT1A selectivity translates to equal in vivo occupancy at both receptors [1]. This property makes it a valuable reference standard for groups developing physiologically based pharmacokinetic models that incorporate brain tissue binding, receptor microenvironment, and radioligand-specific binding conditions to better predict in vivo target engagement from in vitro data.

Quote Request

Request a Quote for AZD3676

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.